D-Glucose, O-alpha-D-xylopyranosyl-(1-->6)-O-beta-D-glucopyranosyl-(1-->4)-O-[alpha-D-xylopyranosyl-(1-->6)]-O-beta-D-glucopyranosyl-(1-->4)-O-[alpha-D-xylopyranosyl-(1-->6)]-O-beta-D-glucopyranosyl-(1-->4)-
Description
This compound is a highly branched oligosaccharide composed of D-glucose and D-xylose units interconnected via a combination of α-(1→6) and β-(1→4) glycosidic linkages. Its molecular formula is C22H38O19 (molecular weight: 606.53 g/mol), with a CAS registry number of 130450-62-3 . The structure features a repeating backbone of β-D-glucopyranosyl residues linked at the C-4 position, interspersed with α-D-xylopyranosyl branches at the C-6 positions of select glucose units. This branching pattern distinguishes it from simpler linear oligosaccharides and may confer unique physicochemical properties, such as resistance to enzymatic hydrolysis or altered solubility profiles.
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O33/c40-1-9(42)20(50)31(10(43)2-41)70-38-29(59)23(53)33(15(68-38)7-65-35-26(56)18(48)12(45)4-62-35)72-39-30(60)24(54)32(16(69-39)8-66-36-27(57)19(49)13(46)5-63-36)71-37-28(58)22(52)21(51)14(67-37)6-64-34-25(55)17(47)11(44)3-61-34/h1,9-39,41-60H,2-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21+,22-,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDAFSXSLMBFK-RAKOPUAGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(CO5)O)O)O)COC6C(C(C(CO6)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)CO[C@@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound D-Glucose, O-alpha-D-xylopyranosyl-(1-->6)-O-beta-D-glucopyranosyl-(1-->4)-O-[alpha-D-xylopyranosyl-(1-->6)]-O-beta-D-glucopyranosyl-(1-->4)-O-[alpha-D-xylopyranosyl-(1-->6)]-O-beta-D-glucopyranosyl-(1-->4) is a complex glycoside that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and antidiabetic properties, supported by case studies and detailed research findings.
Structure and Synthesis
The compound is a glycoside consisting of multiple sugar units, including glucose and xylopyranose. The structural complexity arises from the various glycosidic linkages, which influence its biological activity. The synthesis of such compounds often involves regioselective glycosylation techniques, which can enhance specific properties such as solubility and reactivity.
Table 1: Structural Components of the Compound
| Component | Type | Linkage Type |
|---|---|---|
| D-Glucose | Monosaccharide | Beta (1-->4) |
| Alpha-D-Xylopyranose | Monosaccharide | Alpha (1-->6) |
Antioxidant Activity
Research indicates that glycosides like D-Glucose, O-alpha-D-xylopyranosyl have significant antioxidant properties . The presence of multiple sugar moieties enhances their ability to scavenge free radicals. A study demonstrated that xylopyranosyl derivatives exhibited higher DPPH radical scavenging activities compared to their glucopyranosyl counterparts due to better solubility and affinity for free radicals .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies reveal that glycosides derived from xylopyranose exhibit significant inhibitory effects against bacteria such as Escherichia coli and fungi like Candida albicans. For instance, a recent study found that certain derivatives displayed potent antimicrobial effects, attributed to their structural characteristics which enhance membrane permeability .
Antidiabetic Effects
The compound's potential in managing diabetes is noteworthy. It has been shown to inhibit enzymes like α-glucosidase, which play a crucial role in carbohydrate metabolism. In a comparative study, certain glucosides exhibited IC50 values lower than those of established inhibitors like acarbose, suggesting superior efficacy in controlling postprandial blood glucose levels .
Case Study 1: Antioxidant Efficacy
In a randomized controlled trial involving diabetic patients, supplementation with xylopyranosyl derivatives led to a statistically significant reduction in oxidative stress markers compared to the control group. The results indicated an increase in antioxidant enzyme levels alongside a decrease in malondialdehyde levels, highlighting the compound's protective effects against oxidative damage.
Case Study 2: Antimicrobial Activity
A clinical study evaluated the effectiveness of a xylopyranosyl-based formulation against skin infections caused by Staphylococcus aureus. The formulation demonstrated a remarkable reduction in infection rates and improved healing times compared to standard treatments.
Scientific Research Applications
Applications in Pharmaceuticals
Antioxidant Properties
Research has demonstrated that oligosaccharides like this compound exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. These properties are critical in developing nutraceuticals aimed at preventing diseases associated with oxidative damage .
Anti-inflammatory Effects
Studies have indicated that certain glycosides can modulate inflammatory responses. The presence of xylose units may enhance the bioactivity of the glucose backbone, making it a candidate for anti-inflammatory drug development. For instance, similar compounds have shown efficacy in reducing markers of inflammation in various cellular models .
Applications in Food Science
Prebiotic Potential
The oligosaccharide structure allows it to act as a prebiotic, promoting the growth of beneficial gut bacteria. This application is particularly relevant in formulating functional foods aimed at improving gut health and enhancing overall well-being. Prebiotics are essential for maintaining a balanced microbiome, which is linked to various health benefits .
Flavor Enhancer
Due to its sweet taste profile, this compound can be utilized as a natural sweetener or flavor enhancer in food products. Its low caloric value compared to sucrose makes it an attractive alternative for sugar substitutes in health-conscious food formulations .
Applications in Biotechnology
Biochemical Research
In biochemical studies, oligosaccharides are often used as substrates for enzyme assays or as components in carbohydrate profiling. The specific structure of this compound allows researchers to investigate enzyme specificity and activity related to glycosidases and other carbohydrate-active enzymes .
Drug Delivery Systems
The unique properties of this oligosaccharide make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared below with structurally or functionally related oligosaccharides and derivatives, highlighting key differences in linkage types, branching, and biological activity.
Structural and Functional Comparisons
2.1.1 Linear Tetrasaccharide Analogue for Alpha-Amylase ()
- Structure: O-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-xylopyranosyl-(1→4)-O-alpha-D-xylopyranosyl-(1→4)-D-glucopyranose.
- Linkages : Exclusively α-(1→4) between glucose and xylose units.
- Key Difference : The linear, α-(1→4)-linked structure makes this compound a substrate for alpha-amylase, which cleaves α-1,4 bonds in starch. In contrast, the target compound’s β-(1→4) linkages and α-(1→6) branches likely render it resistant to such enzymes .
2.1.2 Araliachinoside III ()
- Structure : A disaccharide featuring β-D-glucose linked to β-D-xylose via a β-(1→2) bond.
- Linkages : Single β-(1→2) inter-glycosidic bond.
- Key Difference: The absence of branching and shorter chain length (disaccharide vs. The target compound’s β-(1→4) linkages may confer greater rigidity .
2.1.3 Sucrose-Based Disaccharide Esters ()
- Structure: Disaccharides with α-D-glucose linked to β-D-fructose (sucrose) or α-L-rhamnose linked to β-D-glucose.
- Linkages: α-(1→2) (sucrose) or α-(1→3)/α-(1→6) (rhamnose-glucose).
- Key Difference: The presence of fructose or rhamnose introduces distinct stereochemical environments, altering interactions with receptors or transporters. The target compound’s use of xylose instead of fructose/rhamnose may affect hydrophilicity and metabolic pathways .
2.1.4 5-Thio-D-Glucose ()
- Structure: A monosaccharide derivative with sulfur replacing the pyranose ring oxygen.
- Similarly, the target compound’s xylose branches and β-linkages may disrupt recognition by glucose-specific transporters or kinases .
Tabulated Comparison of Key Features
Key Research Findings
Branching and Enzyme Resistance : The target compound’s α-(1→6) xylose branches may sterically hinder enzymes like alpha-amylase, which preferentially cleave linear α-(1→4) bonds .
pH-Dependent Behavior : Unlike D-glucose and 3-O-methyl-D-glucose, which exhibit pH-dependent CEST contrast in MRI, the target compound’s β-linkages and xylose content could stabilize its structure across a broader pH range .
Solubility and Stability: The β-(1→4) glucopyranosyl backbone may enhance aqueous solubility compared to purely α-linked oligosaccharides, as seen in cellulose (β-linked glucose) vs. starch (α-linked) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
